B1575554 WLBU2

WLBU2

Cat. No.: B1575554
Attention: For research use only. Not for human or veterinary use.
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Description

WLBU2 (sequence: RRWVRRVRRWVRRVVRVVRRWVRR) is a 24-residue engineered cationic antimicrobial peptide (eCAP) designed for enhanced antimicrobial activity and reduced host cytotoxicity . It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and multidrug-resistant (MDR) ESKAPE pathogens (Enterococcus faecium, S. aureus, Klebsiella pneumoniae, Acinetobacter baumannii, P. aeruginosa, and Enterobacter spp.) . Its bactericidal mechanism involves electrostatic interactions with negatively charged bacterial membranes, leading to rapid membrane permeabilization .

Properties

bioactivity

Antibacterial

sequence

RRWVRRVRRWVRRVVRVVRRWVRR

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Broad-Spectrum Efficacy
WLBU2 exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Studies have demonstrated its effectiveness against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and various oral microorganisms like Streptococcus gordonii and Fusobacterium nucleatum .

Resistance to Biofilm Formation
One of the significant challenges in treating bacterial infections is the formation of biofilms, which confer resistance to conventional antibiotics. This compound has shown remarkable ability to disrupt biofilms formed by resistant bacteria on surgical implants and other surfaces. In vitro studies indicated that this compound could eliminate biofilms effectively, achieving culture-negative results in treated samples .

Therapeutic Applications

Combination Therapy
Recent studies have highlighted the potential of this compound in combination with conventional antibiotics. The synergistic effects observed when this compound is used alongside antibiotics can enhance treatment efficacy against resistant strains, addressing a critical issue in modern healthcare—antimicrobial resistance .

In Vivo Efficacy
Preclinical studies have demonstrated this compound's effectiveness in animal models of infection. For instance, it has shown significant antibacterial activity against biofilms associated with Pseudomonas aeruginosa infections in cystic fibrosis models, indicating its potential for clinical translation .

Case Studies

Study ReferencePathogenApplicationFindings
Pseudomonas aeruginosaCystic Fibrosis InfectionEffective against biofilms with minimal toxicity
Staphylococcus aureusSurgical Implant BiofilmEliminated mature biofilms significantly better than cefazolin
Oral MicroorganismsPeriodontal DiseaseDemonstrated activity against early-stage biofilm-forming bacteria

Comparison with Similar Compounds

Key Properties :

  • Potency : Minimum inhibitory concentrations (MICs) ≤10 μM against most pathogens, with minimum bactericidal concentrations (MBCs) equal to MICs, confirming its bactericidal nature .
  • Salt Resistance : Retains activity under physiological NaCl conditions, overcoming a major limitation of natural antimicrobial peptides (AMPs) like LL-37 .
  • Biofilm Disruption : Effective against preformed biofilms (minimum biofilm eradication concentration, MBEC = 64–128 µg/mL) .
  • Low Cytotoxicity : Negligible toxicity to human erythrocytes, fibroblasts, and epithelial cells at bactericidal concentrations .
  • Synergy : Enhances traditional antibiotics (e.g., colistin) by improving membrane permeability .

Comparison with Similar Compounds

WLBU2 vs. LL-37

LL-37, a human cathelicidin, is a natural AMP with modest antibacterial and antibiofilm activity.

Parameter This compound LL-37 References
MIC (P. aeruginosa) 0.3–4 µM 4–52 µM
Salt Sensitivity Resistant (active in 150 mM NaCl) Sensitive (activity lost in NaCl)
Biofilm Inhibition MBIC = 64 µg/mL Limited biofilm disruption
Cytotoxicity Safe at ≤8 µM (HSF cells) Hemolytic at >25 µM

Key Findings :

  • This compound exhibits 4–13× higher bactericidal activity than LL-37 against P. aeruginosa clinical isolates .
  • Unlike LL-37, this compound prevents ESKAPE pathogen biofilm formation under physiological conditions .

This compound vs. Colistin

Colistin, a last-resort antibiotic for MDR Gram-negative infections, faces resistance due to single-point mutations.

Parameter This compound Colistin References
Resistance Mechanism Requires ≥2 mutations (e.g., pmrB, orfN) Single mcr-1 mutation sufficient
Time-Kill Kinetics Rapid (≥3-log reduction in 2–4 hrs) Slower at 1× MIC
Biofilm Eradication MBEC = 64–128 µg/mL Ineffective against mature biofilms
Toxicity Low nephrotoxicity High nephro- and neurotoxicity

Key Findings :

  • This compound and colistin show comparable killing rates at 4× MIC, but this compound has a lower resistance selection risk .
  • Colistin resistance is prevalent (>30% in CRPA isolates), whereas this compound resistance remains unreported in clinical settings .

This compound vs. D8 (Enantiomeric Derivative)

D8 is a D-valine-substituted enantiomer of this compound designed for improved stability and reduced toxicity.

Parameter This compound D8 References
Serum Stability Degraded by proteases Resistant to enzymatic cleavage
Membrane Permeabilization 42% PI uptake at 1 µM 68% PI uptake at 1 µM
Maximum Tolerated Dose (Mice) 35 µg (intratracheal) 140 µg (no mortality)
Biofilm Disruption Moderate Superior (4× MIC eliminates biofilms)

Key Findings :

  • D8 retains this compound’s bactericidal activity but with 4× higher therapeutic index in murine models .
  • D8’s D-amino acids evade immune recognition, reducing inflammatory responses .

This compound vs. Ceragenin CSA-13

CSA-13, a cholic acid-derived antimicrobial, targets lipopolysaccharide (LPS) and lipoteichoic acid (LTA).

Parameter This compound CSA-13 References
Mechanism Membrane disruption LPS/LTA binding
Spectrum Broad (bacteria, fungi, biofilms) Narrower (primarily Gram-negative)
Cytotoxicity Low Hemolytic at >10 µg/mL

Key Findings :

  • This compound and CSA-13 synergize with DNase I to degrade extracellular DNA in chronic infections, but this compound has broader antifungal activity .

Preparation Methods

Peptide Synthesis of WLBU2

This compound is a 24-amino acid synthetic peptide with the sequence RRWVRRVRRWVRRVVRVVRRWVRR. The peptide is designed to form an idealized amphipathic α-helical structure, predominantly composed of arginine (Arg), valine (Val), and tryptophan (Trp) residues, optimized for antimicrobial activity.

  • Synthesis Method:
    this compound is synthesized using the solid-phase peptide synthesis (SPPS) technique, specifically employing the standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry protocol. This method allows stepwise addition of protected amino acids to a resin-bound growing peptide chain, ensuring sequence fidelity and efficiency.

  • Synthesis Providers:
    Commercial synthesis of this compound has been performed by specialized biochemical companies such as GL Biochem (Shanghai, China), which utilize automated synthesizers and validated protocols to produce the peptide at high purity.

Purification and Characterization

  • Purification:
    After synthesis, this compound undergoes purification by high-performance liquid chromatography (HPLC), typically using reverse-phase columns such as C18 or C4. This step removes truncated sequences, deletion peptides, and other impurities to achieve a purity level of ≥95%.

  • Characterization:
    The identity and purity of this compound are confirmed by mass spectrometry (MS), commonly electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS), which verifies the molecular weight (~3398 Da) and peptide integrity. Additionally, peptide concentration is quantified via spectrophotometric analysis based on the absorbance of Trp residues at 280 nm or by quantitative ninhydrin assays.

Preparation of this compound Solutions for Experimental Use

  • Stock Solution Preparation:
    this compound is typically dissolved in sterile Milli-Q water or phosphate-buffered saline (PBS, pH 7.2–7.3) to prepare stock solutions at concentrations such as 1 mM or 100 µM (approximately 340 µg/mL). These stock solutions are aliquoted and stored at −20 °C to maintain stability until use.

  • Dilution for Assays:
    For antimicrobial and biofilm inhibition assays, this compound is serially diluted twofold in appropriate media, such as Mueller-Hinton broth (MHB) or PBS, to achieve working concentrations ranging from 0.39 µM to 100 µM or higher, depending on the experimental design.

Analytical Data and Research Findings on this compound Preparation

Preparation Step Method/Condition Outcome/Specification Reference
Peptide Synthesis Solid-phase Fmoc chemistry 24-mer peptide, sequence-specific
Purification Reverse-phase HPLC (C18/C4 column) Purity ≥ 95%
Characterization Mass spectrometry (ESI-MS/MALDI-MS) Correct molecular weight (~3398 Da)
Concentration Determination Trp absorbance at 280 nm / Ninhydrin assay Accurate quantification of peptide concentration
Stock Solution Dissolved in sterile Milli-Q water or PBS 1 mM or 100 µM stock, stored at −20 °C
Working Dilutions Serial twofold dilutions in MHB or PBS Concentrations from 0.39 to 100 µM

Summary of Preparation Protocol

Q & A

Q. What are the key design principles of WLBU2 that enhance its antimicrobial efficacy while minimizing mammalian toxicity?

this compound is an engineered cationic amphipathic peptide (eCAP) optimized through strategic placement of tryptophan residues and cationic charges to disrupt bacterial membranes via electrostatic interactions with negatively charged phospholipids. Its amphipathic structure allows selective toxicity toward prokaryotic cells while minimizing hydrophobic interactions with eukaryotic membranes . Experimental validation includes in vitro assays measuring hemolysis (e.g., <1% RBC lysis at MIC) and in vivo murine models demonstrating survival at therapeutic doses .

Q. What mechanisms underlie this compound's bactericidal activity against multidrug-resistant pathogens?

this compound disrupts bacterial membranes through pore formation, as demonstrated by synchrotron X-ray diffuse scattering (XDS) and neutron reflectometry (NR) in lipid model membranes. Additional mechanisms include potential DNA binding (evidenced by EMSA assays) and biofilm disruption via charge-mediated destabilization of extracellular polymeric matrices .

Q. How do this compound's minimal inhibitory concentrations (MICs) compare across Gram-negative and Gram-positive pathogens?

Pathogen TypeMIC Range (µM)MBC Range (µM)Key Clinical Isolates Tested
Gram-negative (e.g., A. baumannii)1.563–12.5005.313–42.50019 MDR A. baumannii isolates
Gram-positive (e.g., K. pneumoniae)3.125–12.50010.625–42.50024 MDR K. pneumoniae isolates
Data derived from 96-well plate biofilm assays and broth microdilution methods .

Advanced Research Questions

Q. How can researchers reconcile contradictions in this compound's toxicity data between in vitro and in vivo models?

In vitro studies report low cytotoxicity (e.g., >70% PBMC viability at ≤20 µM), whereas in vivo murine models tolerate doses up to 4× MIC without mortality. This discrepancy may arise from differences in exposure duration (6–24 hr in vitro vs. acute dosing in vivo) and model-specific protease activity degrading this compound over time. Methodological adjustments include using protease inhibitors in vitro and optimizing dosing intervals in vivo .

Q. What experimental strategies optimize this compound's stability in physiological environments?

Stability improvements involve structural modifications like D8, a near-mirror isomer with flipped amino acids, which resists protease degradation in blood. Key assays include:

  • Protease resistance tests : Incubating this compound/D8 with human serum and quantifying residual activity via radial diffusion assays.
  • Pharmacokinetic profiling : Measuring half-life in murine bronchoalveolar lavage fluid after intratracheal administration .

Q. What methodological frameworks address this compound's reduced efficacy in biofilms compared to planktonic bacteria?

Biofilm eradication requires higher this compound concentrations (≥25× MIC) due to extracellular matrix barriers. Advanced approaches include:

  • Synergistic combinations : Pairing this compound with tobramycin or ciprofloxacin at sub-MIC levels to reduce MBEC values by 50% .
  • Nanoparticle encapsulation : Using liposomal carriers to enhance penetration into biofilm matrices .

Q. How can molecular dynamics (MD) simulations guide this compound's interaction studies with bacterial membranes?

Scattering-guided MD simulations, validated by XDS and NR data, model this compound's insertion depth and lipid bilayer disruption in Gram-negative outer membranes. Parameters include:

  • Membrane curvature : Simulating this compound's interaction with phosphatidylglycerol-rich domains.
  • Electrostatic potential mapping : Quantifying charge distribution effects on peptide orientation .

Data Interpretation and Validation

Q. What statistical methods are recommended for analyzing this compound's dose-response curves in cytotoxicity assays?

Use nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate IC50 values. Normalize viability data against untreated controls and validate with ANOVA for inter-group comparisons (e.g., this compound vs. D8 toxicity in Vero cells) .

Q. How should researchers validate this compound's mechanism of action when conflicting data arise (e.g., DNA binding vs. membrane disruption)?

Employ orthogonal methods:

  • EMSA assays : Confirm plasmid DNA binding at ≥50 µM this compound.
  • Fluorescence microscopy : Track membrane integrity with propidium iodide uptake in P. aeruginosa. Discrepancies may indicate context-dependent mechanisms (e.g., concentration-dependent dual actions) .

Comparative Analysis

Q. How does this compound compare to its structural analog D8 in therapeutic index and clinical potential?

ParameterThis compoundD8
Protease StabilityDegraded in serum within 2 hrStable for >6 hr in serum
Toxicity (LD50)35 µg (murine model)No mortality at 140 µg
Biofilm Inhibition50% reduction at 25× MIC75% reduction at 12.5× MIC
D8's enhanced stability and lower toxicity make it preferable for pulmonary delivery, though this compound retains superior activity against planktonic cells .

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